molecular formula C12H21N3O2 B2521040 Tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate CAS No. 2004153-38-0

Tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate

Cat. No.: B2521040
CAS No.: 2004153-38-0
M. Wt: 239.319
InChI Key: FPGSYVCDVMQTJC-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate” is a complex organic compound. It likely contains an amino group (-NH2), a tert-butyl group ((CH3)3C-), a propanoate group (-CH2CH2COO-), and a 1,3-dimethylpyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple functional groups attached to the central carbon chain . The presence of the pyrazole ring and the tert-butyl group would likely have significant effects on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make it relatively nonpolar and hydrophobic, while the amino and ester groups could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8-9(7-15(5)14-8)6-10(13)11(16)17-12(2,3)4/h7,10H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSYVCDVMQTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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